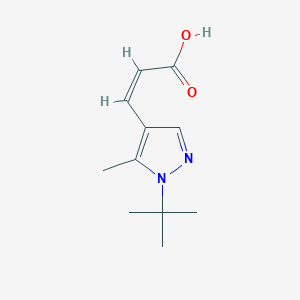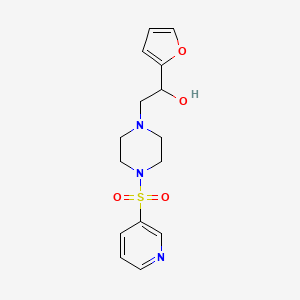
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol, also known as FPE, is a chemical compound that has been studied for its potential use in scientific research. FPE has been shown to have a variety of biochemical and physiological effects, and researchers are continuing to explore its potential applications.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Chemical Structure Characterization
A significant aspect of scientific research on 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol and related compounds involves their efficient synthesis and detailed structural characterization. Studies have focused on developing novel synthetic pathways to create analogues of this compound by modifying the piperidine ring, utilizing thiophene, furan, and pyridyl groups. These synthetic efforts aim to optimize reaction efficiency and yield through modifications in methodology, demonstrating the compound's versatility in organic chemistry applications. The structural elucidation of these compounds, achieved through MS, 1H NMR, and 13C NMR spectra data, underpins their potential in further pharmacological exploration (Ojo, 2012).
Atom-Economical Synthesis Strategies
Atom economy is a crucial consideration in the synthesis of complex molecules, including this compound analogues. Research demonstrates the utility of propargyl alcohols and terminal alkynes in the chemoselective synthesis of 1,4-diynes and polysubstituted furans/pyrroles, highlighting methodologies that only produce water as a byproduct. These strategies emphasize the importance of atom economy in the synthesis of heterocyclic compounds, offering environmentally benign alternatives for the generation of structurally diverse molecules (Wang et al., 2011).
Microbial Activity Studies
Explorations into the microbial activity of pyridine derivatives have led to the synthesis of compounds related to this compound. These studies involve the condensation of various amines with iminodiacetic acid, followed by reactions with 1H-indole-2-carboxylic acid, producing piperazine-2,6-dione derivatives. The synthesized compounds were evaluated for their anticancer activity, illustrating the compound's potential utility in developing new therapeutic agents (Kumar et al., 2013).
Advanced Materials and Polymer Chemistry
In polymer chemistry, the protective group strategies for carboxylic acids using derivatives similar to this compound demonstrate innovative approaches to material synthesis. The selective removal of protective groups under specific conditions allows for the creation of complex polymeric architectures. This research offers insights into the design of new materials with tailored properties for various applications (Elladiou & Patrickios, 2012).
Propiedades
IUPAC Name |
1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFCTSMRJNSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

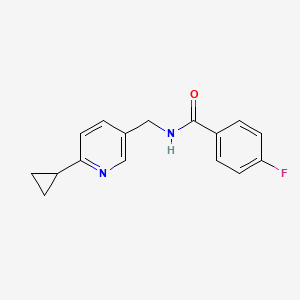

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)


![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)
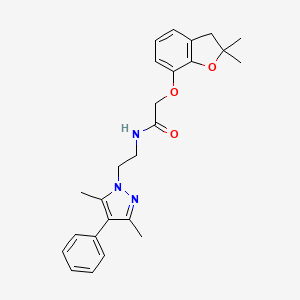
![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
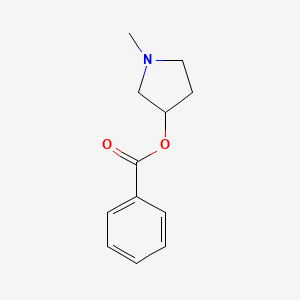
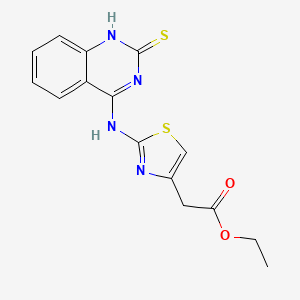
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)
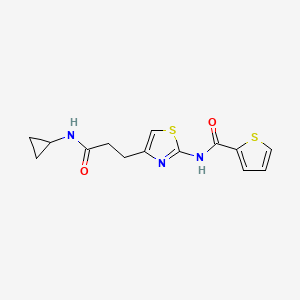
![1,1-Dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate](/img/structure/B2474548.png)
